2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid

Description

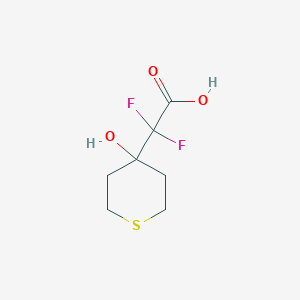

2,2-Difluoro-2-(4-hydroxytetrahydro-2H-thiopyran-4-yl)acetic acid (CAS: 1048963-34-3) is a fluorinated carboxylic acid characterized by a tetrahydrothiopyran ring substituted with a hydroxyl group at the 4-position and a difluoroacetic acid moiety. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are widely used in industrial applications due to their chemical stability and surfactant properties .

Properties

Molecular Formula |

C7H10F2O3S |

|---|---|

Molecular Weight |

212.22 g/mol |

IUPAC Name |

2,2-difluoro-2-(4-hydroxythian-4-yl)acetic acid |

InChI |

InChI=1S/C7H10F2O3S/c8-7(9,5(10)11)6(12)1-3-13-4-2-6/h12H,1-4H2,(H,10,11) |

InChI Key |

ZTANTYWMVFQGEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1(C(C(=O)O)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid typically involves multiple steps. One common method includes the following steps:

Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diene and a sulfur source.

Introduction of Fluorine Atoms: The fluorine atoms are introduced through a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms and the thiopyran ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, alter metabolic pathways, or interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

Core Ring Modifications

Tetrahydrothiopyran vs. Tetrahydropyran :

- 2-(Tetrahydro-2H-pyran-4-yl)acetic acid (CAS: N/A) lacks sulfur in the ring and fluorine substituents, reducing its metabolic stability compared to the thiopyran analog. Evidence suggests such oxygenated derivatives exhibit lower lipophilicity and altered pharmacokinetics .

- 2-(Tetrahydro-4H-thiopyran-4-ylidene)acetic acid (CAS: 1098433-02-3) contains a thiopyran ring with a double bond (ylidene), which may increase reactivity but eliminates the hydroxyl group critical for solubility .

Fluorination Patterns

C6O4 (Ammonium Salt of 2,2-Difluoro-2-((2,2,4,5-Tetrafluoro-5-(Trifluoromethoxy)-1,3-Dioxolan-4-yl)Oxy)Acetic Acid) :

- This PFAS features a difluoroacetic acid group but replaces the thiopyran ring with a fluorinated dioxolane moiety. Its industrial use highlights superior stability, though its environmental persistence raises toxicity concerns .

Functional Group Variations

2-(4-(4-Fluorophenyl)-2,2-Dimethyltetrahydro-2H-Pyran-4-yl)Acetic Acid (CAS: 350993-62-3):

- Incorporates an aromatic fluorophenyl group and methyl substituents, improving lipophilicity but diverging significantly from the target compound’s aliphatic thiopyran structure .

Key Observations :

Industrial and Environmental Relevance

- PFOA vs. Target Compound: Perfluorooctanoic acid (PFOA), a legacy PFAS, is linked to platelet activation and cardiovascular risks in highly exposed populations . The target compound’s thiopyran and hydroxyl groups may mitigate such effects, but long-term environmental data are lacking.

- Regulatory Status : C6O4 and similar short-chain PFAS are increasingly adopted as PFOA replacements, though their ecological impacts remain under scrutiny .

Biological Activity

2,2-Difluoro-2-(4-hydroxytetrahydro-2H-thiopyran-4-yl)acetic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, presenting a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 437.5 g/mol. The compound features a difluorinated acetic acid moiety linked to a hydroxylated tetrahydrothiopyran structure.

Research indicates that this compound exhibits multiple biological activities, primarily through the inhibition of specific enzymes involved in inflammatory pathways. One study highlights its role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme critical in the biosynthesis of prostaglandin E2 (PGE2), which is implicated in various inflammatory diseases and cancer progression .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively reduce PGE2 levels in cell lines exposed to inflammatory stimuli. For instance, compounds derived from this scaffold showed selective inhibitory activity against mPGES-1 with IC50 values in the low micromolar range . Additionally, studies on A549 lung cancer cell lines revealed that the compound induces cell cycle arrest and apoptosis, suggesting potential applications in cancer therapy.

In Vivo Studies

Animal models have also been utilized to assess the anti-inflammatory properties of this compound. In one notable case study, administration of this compound led to significant reductions in inflammation markers in induced arthritis models. The results indicated a decrease in joint swelling and pain levels compared to control groups .

Data Tables

| Biological Activity | IC50 Value (μM) | Cell Line/Model | Effect Observed |

|---|---|---|---|

| mPGES-1 Inhibition | Low micromolar | A549 Lung Cancer | Reduced PGE2 production |

| Anti-inflammatory Effects | N/A | Arthritis Model | Decreased joint swelling |

| Induction of Apoptosis | N/A | A549 Lung Cancer | Cell cycle arrest |

Case Studies

- Anti-inflammatory Efficacy : A study published in 2021 evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. The results showed significant improvement in clinical scores and histological evaluations post-treatment with the compound .

- Cancer Therapeutics : Another investigation focused on the potential use of this compound as an anticancer agent. It demonstrated that treatment with this compound resulted in increased apoptosis rates in A549 cells after 48 hours of exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.